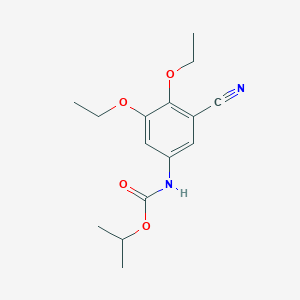
Propan-2-yl (3-cyano-4,5-diethoxyphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl (3-cyano-4,5-diethoxyphenyl)carbamate is a chemical compound that belongs to the class of carbamate esters. It is characterized by the presence of an isopropyl group, a cyano group, and two ethoxy groups attached to a phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl (3-cyano-4,5-diethoxyphenyl)carbamate typically involves the reaction of 3-cyano-4,5-diethoxyphenol with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
3-cyano-4,5-diethoxyphenol+isopropyl chloroformate→Propan-2-yl (3-cyano-4,5-diethoxyphenyl)carbamate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl (3-cyano-4,5-diethoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted carbamates and phenols.
Scientific Research Applications
Propan-2-yl (3-cyano-4,5-diethoxyphenyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of Propan-2-yl (3-cyano-4,5-diethoxyphenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The presence of the cyano and ethoxy groups enhances the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
Diethofencarb: A carbamate ester with similar structural features, used as a fungicide.
Isopropyl (3,4-diethoxyphenyl)carbamate: Another carbamate ester with similar functional groups.
Uniqueness
Propan-2-yl (3-cyano-4,5-diethoxyphenyl)carbamate is unique due to the presence of the cyano group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other carbamate esters may not be as effective.
Properties
CAS No. |
84972-29-2 |
|---|---|
Molecular Formula |
C15H20N2O4 |
Molecular Weight |
292.33 g/mol |
IUPAC Name |
propan-2-yl N-(3-cyano-4,5-diethoxyphenyl)carbamate |
InChI |
InChI=1S/C15H20N2O4/c1-5-19-13-8-12(17-15(18)21-10(3)4)7-11(9-16)14(13)20-6-2/h7-8,10H,5-6H2,1-4H3,(H,17,18) |
InChI Key |
RCNKLXGTKOZZCM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)C#N)NC(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















